molecular formula C22H16Cl2O4 B11134685 ethyl (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

ethyl (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate

Cat. No.: B11134685
M. Wt: 415.3 g/mol
InChI Key: UEBJBAWYSOEVAY-QGOAFFKASA-N
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Description

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a furan ring substituted with a benzoyl group and a dichlorophenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Substitution Reactions: The furan ring is then subjected to electrophilic aromatic substitution to introduce the dichlorophenyl group.

    Aldol Condensation: The benzoyl group is introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

    Esterification: Finally, the ethyl ester is formed through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The furan ring can undergo further substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated furans, nitrofurans.

Scientific Research Applications

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE
  • ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE

Uniqueness

ETHYL (2E)-2-[(E)-BENZOYL]-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENOATE is unique due to the specific positioning of the dichlorophenyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C22H16Cl2O4

Molecular Weight

415.3 g/mol

IUPAC Name

ethyl (E)-2-benzoyl-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C22H16Cl2O4/c1-2-27-22(26)18(21(25)14-6-4-3-5-7-14)13-16-9-11-20(28-16)17-12-15(23)8-10-19(17)24/h3-13H,2H2,1H3/b18-13+

InChI Key

UEBJBAWYSOEVAY-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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